L-Homoarginine-13C7,15N4 (hydrochloride)

Description

Overview of L-Homoarginine as a Non-Proteinogenic Amino Acid in Biological Systems

Non-proteinogenic amino acids are those that are not encoded by the genetic code and, therefore, are not naturally incorporated into proteins during translation. taylorandfrancis.comfiveable.mewikipedia.org These amino acids, however, are not biologically inert; they often serve crucial roles as metabolic intermediates, signaling molecules, or precursors to other important compounds. wikipedia.orgck12.org

L-Homoarginine is a naturally occurring, non-proteinogenic cationic amino acid. bevital.no Structurally, it is a homolog of the proteinogenic amino acid L-arginine, differing by the presence of an additional methylene (B1212753) group in its carbon backbone. wikipedia.org It is synthesized in the body, primarily in the liver and kidneys, from L-lysine and L-arginine in a reaction catalyzed by the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT). bevital.nonih.govacs.org

The primary biological significance of L-homoarginine is its involvement in the nitric oxide (NO) pathway. wikipedia.org Nitric oxide is a critical signaling molecule, particularly for cardiovascular health, where it acts as a vasodilator to regulate blood flow and pressure. L-homoarginine can influence NO availability in two main ways:

It can act as a substrate for nitric oxide synthase (NOS), the enzyme family responsible for producing NO, although it is a weaker substrate than L-arginine. bevital.nowikipedia.org

It can inhibit the enzyme arginase, which competes with NOS for the common substrate L-arginine. wikipedia.org By inhibiting arginase, L-homoarginine increases the availability of L-arginine for NO production.

Research has linked low circulating levels of L-homoarginine to an increased risk of adverse cardiovascular events, highlighting its potential role as a biomarker for cardiovascular health. bevital.nonih.gov Its functions are also being explored in relation to kidney function and neurological processes. nih.govnih.gov

| Property | Description |

| Classification | Non-proteinogenic, cationic amino acid bevital.nonih.gov |

| Structure | A higher homolog of L-arginine, with an extra methylene group wikipedia.org |

| Endogenous Synthesis | Formed from L-lysine and L-arginine via the AGAT enzyme in the liver and kidneys bevital.nonih.govacs.org |

| Primary Biological Role | Modulates nitric oxide (NO) availability by serving as a NOS substrate and inhibiting arginase wikipedia.org |

| Clinical Relevance | Low levels are associated with increased cardiovascular risk bevital.nonih.gov |

Rationale for Isotopic Enrichment in L-Homoarginine-13C7,15N4 (hydrochloride) for Mechanistic Research

The rationale for using a heavily labeled compound like L-Homoarginine-13C7,15N4 (hydrochloride) stems from the need to unambiguously trace the entire molecule and its metabolic fragments in complex biological systems. isotope.comisotope.com This specific isotopic enrichment means that all seven carbon atoms are replaced with ¹³C and all four nitrogen atoms are replaced with ¹⁵N.

This comprehensive labeling provides a distinct mass shift that makes the labeled L-homoarginine easily distinguishable from its naturally occurring (unlabeled) counterpart via mass spectrometry. nih.govacs.org This clear differentiation is crucial for several research applications:

Metabolic Fate and Flux Analysis: Researchers can administer L-Homoarginine-13C7,15N4 and accurately track its absorption, distribution, and conversion into other molecules. diagnosticsworldnews.comcreative-proteomics.com For instance, they can determine the extent to which it is used for nitric oxide synthesis versus other metabolic pathways. sigmaaldrich.com

Elucidating Enzyme Mechanisms: By analyzing the isotopic composition of metabolic products, scientists can gain detailed insights into the mechanisms of enzymes that process L-homoarginine, such as nitric oxide synthase and arginase. fiveable.menih.gov

Absolute Quantification: Labeled L-Homoarginine-13C7,15N4 can be used as an internal standard in mass spectrometry-based assays. nih.gov This allows for the precise and absolute quantification of endogenous L-homoarginine levels in biological samples, which is vital for its validation as a clinical biomarker. nih.gov

Studying Protein Modification: Arginine residues are key sites for post-translational modifications in proteins. Using labeled homoarginine as an arginine analog can help elucidate protein function and structural requirements. sigmaaldrich.com

The hydrochloride form of the compound ensures its solubility in aqueous solutions, making it suitable for use in various experimental settings. sigmaaldrich.com In essence, L-Homoarginine-13C7,15N4 (hydrochloride) is a sophisticated chemical tool that enables a detailed and quantitative investigation of the biological roles and mechanisms of L-homoarginine, which would be difficult to achieve with other methods. isotope.comsymeres.com

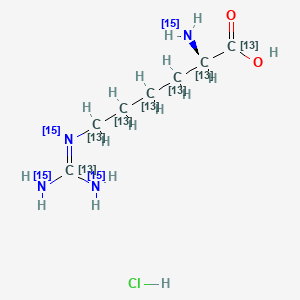

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H17ClN4O2 |

|---|---|

Molecular Weight |

235.61 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-6-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1; |

InChI Key |

YMKBVNVCKUYUDM-QUWRAVAHSA-N |

Isomeric SMILES |

[13CH2]([13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Synthesis and Quality Assurance of Isotopic Purity for L Homoarginine 13c7,15n4 Hydrochloride

Advanced Synthetic Methodologies for Site-Specific Isotopic Enrichment

The production of L-Homoarginine-¹³C₇,¹⁵N₄ involves sophisticated techniques that ensure the precise incorporation of stable isotopes at every designated atomic position. Both chemical and enzymatic strategies are employed to achieve high levels of isotopic enrichment.

Chemical synthesis provides a direct and controllable method for producing isotopically labeled amino acids. The most common approach for synthesizing labeled L-homoarginine is a semi-synthetic route that starts with an isotopically enriched precursor, typically fully labeled L-lysine. chempep.comacs.org

A well-established method involves a two-step process: protection and guanidinylation. acs.orggoogle.com

Protection of the α-amino group : The synthesis begins with L-Lysine that has been fully labeled with ¹³C and ¹⁵N (e.g., L-Lysine-¹³C₆,¹⁵N₂). The α-amino group of the labeled lysine (B10760008) is temporarily protected to prevent it from reacting in the subsequent step. This is often achieved by forming a complex with a copper (II) salt, such as copper sulfate (B86663) (CuSO₄) or copper chloride. acs.orggoogle.com

Guanidinylation of the ω-amino group : With the α-amino group protected, the terminal ω-amino group of the lysine side chain is free to react. A guanidinylating agent, such as N,N′-bis-Boc-1-guanyl pyrazole, is introduced. This reagent efficiently transfers a guanidino group (which contains the additional required ¹³C and ¹⁵N labels if a labeled guanidinylating agent is used) to the ω-amino group, converting the lysine backbone into a homoarginine structure. acs.org

Deprotection and Purification : Following guanidinylation, the copper is removed, typically by precipitation with hydrogen sulfide (B99878) (H₂S) or another chelating agent. The final product, L-Homoarginine-¹³C₇,¹⁵N₄, is then purified using techniques like ion-exchange chromatography and acidified with hydrochloric acid to yield the stable hydrochloride salt. google.com

This bottom-up approach, starting from a fully labeled precursor like L-lysine, ensures that the isotopic labels are incorporated at the desired positions with high fidelity.

| Synthesis Step | Reagents & Conditions | Purpose |

| Starting Material | L-Lysine-¹³C₆,¹⁵N₂ | Provides the core C₆N₂ labeled backbone. |

| α-Amino Protection | Copper (II) Sulfate (CuSO₄) in aqueous NaOH | Protects the α-amino group from reacting during guanidinylation. acs.org |

| Guanidinylation | N,N′-bis-Boc-1-guanyl pyrazole, NaHCO₃ | Transfers a guanidino group to the terminal ω-amino group. acs.org |

| Deprotection & Purification | H₂S gas, Ion-exchange chromatography | Removes the copper protecting group and purifies the final compound. google.com |

| Salt Formation | Hydrochloric Acid (HCl) | Forms the stable hydrochloride salt for preservation. google.com |

Enzymatic synthesis offers a highly specific alternative for producing labeled amino acid analogs. The enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT) is central to the biosynthesis of homoarginine. ahajournals.orgwikipedia.org AGAT catalyzes the transfer of an amidino group from a donor molecule (L-arginine) to an acceptor, which can be glycine (to form the creatine (B1669601) precursor guanidinoacetate) or, relevantly, L-lysine (to form L-homoarginine). researchgate.netnih.gov

This enzymatic activity can be harnessed to produce isotopically labeled homoarginine. In a demonstrated example, human embryonic kidney (HEK293) cells were engineered to overexpress the AGAT enzyme. ahajournals.org These cells were then incubated in a medium containing isotopically labeled precursors:

[¹³C₆]-Lysine : Serves as the acceptor molecule and provides the six-carbon backbone.

L-[¹⁵N₂-guanidino]-Arginine : Acts as the donor for the amidino group, which contains two ¹⁵N atoms.

The AGAT enzyme within the cells catalyzed the transfer of the ¹⁵N₂-labeled amidino group to the ¹³C₆-labeled lysine, resulting in the formation of [¹³C₆,¹⁵N₂]-Homoarginine. ahajournals.org This product was then detected and quantified using mass spectrometry. This approach confirms that AGAT is a viable tool for the targeted enzymatic synthesis of isotopically labeled homoarginine analogs, offering high specificity and biological relevance. ahajournals.org

| Component | Role in Enzymatic Synthesis | Isotopic Contribution |

| Enzyme | L-Arginine:Glycine Amidinotransferase (AGAT) | Catalyzes the transfer of the amidino group from L-arginine to L-lysine. ahajournals.orgresearchgate.net |

| Acceptor Substrate | L-Lysine | Forms the backbone of the L-homoarginine molecule. |

| Donor Substrate | L-Arginine | Donates the guanidino (amidino) group. |

| Labeled Precursor Example 1 | [¹³C₆]-Lysine | Provides a ¹³C-labeled backbone for the final product. ahajournals.org |

| Labeled Precursor Example 2 | L-[¹⁵N₂-guanidino]-Arginine | Provides a ¹⁵N-labeled amidino group for the final product. ahajournals.org |

Spectroscopic and Chromatographic Methods for Isotopic Purity Verification

Ensuring the isotopic and chemical purity of L-Homoarginine-¹³C₇,¹⁵N₄ is paramount for its use as an analytical standard. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used to confirm its identity, isotopic enrichment, and purity.

Mass spectrometry (MS) is the primary technique for verifying the isotopic integrity and quantifying labeled compounds. Stable isotope dilution assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard. nih.gov

In this method, the labeled compound, L-Homoarginine-¹³C₇,¹⁵N₄, serves as an internal standard. The analysis relies on monitoring specific mass-to-charge (m/z) transitions from the precursor ion to a product ion. The mass shift between the unlabeled (light) and labeled (heavy) compound confirms the successful incorporation of the isotopes.

For example, a typical analysis would monitor the following transitions:

Unlabeled L-Homoarginine : m/z 245 → m/z 211 nih.gov

Labeled L-[¹³C₆]-Homoarginine : m/z 251 → m/z 217 nih.gov

The complete labeling in L-Homoarginine-¹³C₇,¹⁵N₄ would result in a distinct mass shift corresponding to the addition of seven ¹³C atoms and four ¹⁵N atoms. By comparing the signal intensity of the heavy labeled standard to the native light compound in a sample, precise quantification is achieved. nih.govresearchgate.net The absence of significant signals at intermediate masses or at the mass of the unlabeled compound within the standard confirms high isotopic enrichment (typically >98%). isotope.comeurisotop.com

| Analytical Technique | Parameter Measured | Finding |

| LC-MS/MS | Precursor → Product Ion Transition | Confirms molecular identity and structure. nih.gov |

| Mass Spectrometry | Mass Shift between Labeled and Unlabeled Compound | Verifies the incorporation of all ¹³C and ¹⁵N isotopes. |

| Isotopic Cluster Analysis | Distribution of Isotopic Peaks | Determines the percentage of isotopic enrichment and purity. core.ac.uk |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is a powerful tool for confirming the position of isotopic labels. alfa-chemistry.com The incorporation of ¹³C and ¹⁵N is essential for modern biomolecular NMR, as it dramatically enhances signal sensitivity and enables multidimensional experiments that resolve complex spectra. sigmaaldrich.comnih.gov

For L-Homoarginine-¹³C₇,¹⁵N₄, specific NMR techniques can be used:

¹³C NMR : A one-dimensional ¹³C NMR spectrum will show signals for each of the seven carbon atoms, confirming their enrichment. The chemical shifts provide information about the electronic environment of each carbon, verifying the molecular structure. alfa-chemistry.com

¹⁵N NMR : Similarly, an ¹⁵N NMR spectrum can detect the four nitrogen atoms, although this is often done through heteronuclear correlation experiments due to lower sensitivity. nih.gov

Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC) : Two-dimensional experiments like the ¹H-¹³C HSQC or ¹H-¹⁵N HSQC correlate the protons directly attached to the heavy isotopes. A ¹⁵N-edited ¹H–¹³C HSQC experiment is particularly powerful as it specifically filters for signals from molecules containing the H-C-N framework, providing unambiguous confirmation of the ¹³C and ¹⁵N labels within the same molecule. acs.org

Advanced Analytical Methodologies Utilizing L Homoarginine 13c7,15n4 Hydrochloride As an Internal Standard

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Precise Quantification of L-Homoarginine

Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold standard for the quantitative analysis of endogenous small molecules, including L-homoarginine. nih.govresearchgate.net This technique involves the addition of a known quantity of a stable isotope-labeled analogue of the analyte, such as L-Homoarginine-13C7,15N4, to the sample at the earliest stage of analysis. researchgate.netnih.gov Because the internal standard and the analyte exhibit nearly identical behavior during extraction, derivatization, and ionization, the ratio of the analyte to the internal standard remains constant throughout the analytical process. nih.gov This ratiometric measurement corrects for sample loss and ion suppression or enhancement effects, leading to superior accuracy and precision compared to other quantification methods. researchgate.netnih.gov

LC-MS/MS is a powerful and widely adopted platform for quantifying L-homoarginine in complex biological fluids like plasma and urine. nih.govmdpi.com The coupling of liquid chromatography for physical separation with the high selectivity and sensitivity of tandem mass spectrometry makes it ideal for this application. The use of a stable isotope-labeled internal standard like L-Homoarginine-13C7,15N4 is fundamental to developing a robust and reliable LC-MS/MS method. nih.govmdpi.com

Effective chromatographic separation is essential to resolve L-homoarginine from isobaric interferences and other matrix components that can affect ionization efficiency. Due to the high polarity of L-homoarginine, two primary chromatographic strategies are employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the analysis of polar compounds like amino acids without the need for derivatization. hplc.euhalocolumns.com It utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high percentage of a non-polar organic solvent, such as acetonitrile. hplc.eunih.govmdpi.com In HILIC, a water-enriched layer is adsorbed onto the stationary phase, and polar analytes are retained through partitioning between this layer and the bulk mobile phase. halocolumns.com As the proportion of the aqueous component in the mobile phase increases during a gradient elution, polar analytes are eluted. This approach provides excellent retention and separation for L-homoarginine and related polar metabolites. researchgate.netresearchgate.net

Reverse-Phase (RP) Chromatography: While standard reverse-phase columns (e.g., C18) typically provide poor retention for very polar analytes like L-homoarginine, modifications can make this approach viable. mdpi.com One method involves using ion-pairing agents in the mobile phase, which form a neutral complex with the charged analyte, increasing its retention on the non-polar stationary phase. mdpi.com Another strategy is pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA), which adds a hydrophobic moiety to the amino acid, thereby improving its retention and separation on an RP column. nih.gov However, HILIC is often preferred as it allows for the direct analysis of the underivatized compound, simplifying the workflow. hplc.eu

Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity required for quantification in complex matrices. In an MRM experiment, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion "transition" is highly specific to the analyte.

For robust method validation, multiple MRM transitions are often monitored for both the analyte and the internal standard. mdpi.com The use of a heavily labeled standard like L-Homoarginine-13C7,15N4, which incorporates seven ¹³C atoms and four ¹⁵N atoms, ensures a significant mass shift from the endogenous compound, preventing any potential isotopic crosstalk. nih.govmdpi.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| L-Homoarginine | 189.2 | 84.2 | mdpi.com |

| 144.1 | |||

| 172.0 | |||

| L-Homoarginine-13C7,15N4 | 200.1 | 90.1 | mdpi.com |

| 137.1 | |||

| 153.1 |

A critical part of method development is validation, which demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, precision, and accuracy, which are significantly enhanced by the use of a stable isotope-labeled internal standard. iu.eduyoutube.com

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is assessed by analyzing calibration standards at multiple concentration levels. youtube.com Methods utilizing L-Homoarginine-13C7,15N4 or similar labeled standards consistently demonstrate excellent linearity over a wide physiological and pathological range. researchgate.netnih.gov

Precision: This measures the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision assesses variability within a single day, while inter-day precision assesses it across multiple days. youtube.com

Accuracy: This refers to the closeness of the measured value to the nominal or true value, often expressed as relative error (RE%). symc.edu.cn The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy by correcting for matrix effects that can suppress or enhance the analyte signal. nih.gov

| Parameter | Finding | Internal Standard Used | Reference |

|---|---|---|---|

| Linearity Range | 0.1–10 µmol/L | d4-l-homoarginine | researchgate.net |

| Linearity Range | 0.156–20 µM (r² = 0.999) | 13C715N4-HArg | nih.gov |

| Intra-day Precision | < 2% RSD | d4-l-homoarginine | researchgate.net |

| Inter-day Precision | < 4% RSD | d4-l-homoarginine | researchgate.net |

| Intra- & Inter-assay Imprecision | < 15% | 13C715N4-HArg | nih.gov |

| Accuracy | < 5% deviation | d4-l-homoarginine | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) offers an alternative to LC-MS for L-homoarginine quantification. However, because amino acids are polar and non-volatile, they cannot be analyzed directly by GC and require chemical derivatization to increase their volatility and thermal stability. nih.govsigmaaldrich.com

The derivatization process is a critical step. A common approach for amino acids, including L-homoarginine, is a two-step procedure to form methyl ester N-pentafluoropropionyl derivatives. nih.govnih.govresearchgate.net This involves esterification of the carboxyl group followed by acylation of the amino and guanidino groups. nih.gov

L-Homoarginine-13C7,15N4 (hydrochloride) is an ideal internal standard for this methodology. It is added to the sample prior to derivatization and undergoes the same chemical reactions as the endogenous analyte. The resulting derivatized, labeled standard will have a corresponding mass shift, allowing for accurate quantification via stable isotope dilution. Quantitative analysis is performed using selected-ion monitoring (SIM) in GC-MS or the more selective selected-reaction monitoring (SRM) in GC-MS/MS, which is analogous to MRM in LC-MS/MS. nih.govresearchgate.netresearchgate.net Studies have shown that GC-MS can provide results with high accuracy and precision, comparable to those obtained by LC-MS/MS, for the quantification of L-homoarginine in various biological samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Sample Preparation Strategies for Quantitative Analysis in Biological Samples

The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, serum, urine, tissue homogenate), remove interfering substances like proteins and phospholipids, and concentrate the analyte to a level suitable for instrumental analysis. nih.gov The addition of L-Homoarginine-13C7,15N4 at the beginning of this process is crucial to account for any analyte loss during these steps. researchgate.net

Common sample preparation techniques for L-homoarginine analysis include:

Protein Precipitation (PPT): This is the most common and straightforward method for plasma and serum samples. It involves adding a water-miscible organic solvent, such as methanol, acetonitrile, or acetone, to the sample. researchgate.netnih.gov The solvent denatures and precipitates the large protein molecules, which can then be removed by centrifugation. The resulting supernatant, containing L-homoarginine and the internal standard, is then typically evaporated and reconstituted in a mobile phase-compatible solution for injection. researchgate.net

Ultrafiltration: This technique uses a semipermeable membrane with a specific molecular weight cut-off (e.g., 10 kDa) to separate small molecules like L-homoarginine from high-molecular-weight proteins. nih.govnih.govresearchgate.net The sample is forced through the filter via centrifugation, and the protein-free ultrafiltrate is collected for analysis. This method effectively removes proteins without introducing large volumes of organic solvent.

Dilution: For less complex matrices like urine, where protein content is low, a "dilute-and-shoot" approach may be sufficient. nih.gov The urine sample is simply diluted with a suitable buffer or mobile phase, centrifuged to remove any particulate matter, and then injected directly into the LC-MS/MS system.

The choice of sample preparation strategy depends on the complexity of the biological matrix, the required sensitivity, and the analytical platform being used. nih.gov In all cases, the co-analysis of the analyte with its stable isotope-labeled internal standard, L-Homoarginine-13C7,15N4, ensures the generation of highly reliable and accurate quantitative data.

Protein Precipitation and Mitigation of Matrix Effects

In bioanalytical workflows, especially those involving complex biological matrices like plasma or serum, protein precipitation is a common and straightforward method for sample cleanup. nih.gov However, this process can be prone to variability and does not completely remove all matrix components that can interfere with the analysis. These interfering components can cause a phenomenon known as the matrix effect, where the ionization efficiency of the target analyte is suppressed or enhanced, leading to inaccurate quantification. nih.govcdc.govresearchgate.net

The use of a stable isotope-labeled internal standard such as L-Homoarginine-13C7,15N4 is the gold standard for mitigating these matrix effects. cdc.govchromatographyonline.com The SIL internal standard is added to the biological sample at the very beginning of the sample preparation process, prior to protein precipitation. oup.comnih.gov Because L-Homoarginine-13C7,15N4 has virtually identical physicochemical properties to the unlabeled L-homoarginine, it experiences the same effects during extraction, sample handling, and, crucially, the same degree of ion suppression or enhancement in the mass spectrometer's ion source. cdc.govbioanalysis-zone.com By calculating the ratio of the signal from the analyte to the signal from the internal standard, any variations caused by the matrix effect are effectively normalized, ensuring the accuracy and precision of the final measurement. scispace.com

Research on the L-arginine/nitric oxide pathway in cardiovascular diseases has successfully utilized ¹³C₇¹⁵N₄-L-homoarginine as an internal standard in plasma samples. nih.gov In these studies, the internal standard compensates for matrix effects inherent to plasma, demonstrating the compound's effectiveness in complex biological samples. nih.gov The co-elution of the labeled standard with the native analyte ensures that both are subjected to the same matrix environment at the same time, which is a key factor in effective compensation. cdc.gov

Standardization and Calibration Curve Generation using Labeled Standards

Accurate quantification in analytical chemistry relies on the generation of a calibration curve, which establishes the relationship between the concentration of an analyte and the instrument's response. biosyn.com The use of L-Homoarginine-13C7,15N4 as an internal standard is fundamental to creating robust and reliable calibration curves for the quantification of L-homoarginine and other amino acids. nih.govnih.gov

The process involves preparing a series of calibration standards containing known concentrations of the unlabeled analyte (e.g., L-homoarginine) spanning the expected concentration range in the study samples. A fixed, known amount of the internal standard, L-Homoarginine-13C7,15N4, is added to each of these calibration standards, as well as to all unknown samples. biosyn.comresearchgate.net After analysis by LC-MS/MS, a calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. researchgate.net

This ratio-based calibration corrects for variations in injection volume, sample preparation, and instrument response. scispace.com The linearity of the resulting curve is a key indicator of method performance. Studies have demonstrated excellent linearity (R² > 0.99) over wide concentration ranges when using this approach for amino acid analysis. nih.govmurdoch.edu.au

Table 1: Example Calibration Curve Data for L-Homoarginine Quantification This interactive table shows representative data used to construct a calibration curve. The peak area ratio is calculated for each standard and plotted against the nominal concentration to determine the linear regression used for quantifying unknown samples.

| Standard Level | Nominal L-Homoarginine Conc. (µmol/L) | Analyte Peak Area | IS Peak Area (L-Homoarginine-13C7,15N4) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.5 | 10,500 | 200,500 | 0.052 |

| 2 | 1.0 | 21,100 | 201,000 | 0.105 |

| 3 | 2.5 | 52,000 | 199,800 | 0.260 |

| 4 | 5.0 | 106,000 | 202,100 | 0.524 |

| 5 | 10.0 | 215,000 | 203,500 | 1.057 |

| 6 | 25.0 | 540,000 | 201,200 | 2.684 |

| 7 | 50.0 | 1,075,000 | 200,800 | 5.353 |

Integration into Comprehensive Metabolomic Platforms

L-Homoarginine-13C7,15N4 (hydrochloride) is a key component in comprehensive metabolomic platforms that aim to quantify a wide array of metabolites to understand physiological and pathological states. isotope.com Its application ensures that the quantification of L-homoarginine, a metabolite implicated in various biological processes, is accurate and reliable. nih.gov

Targeted Metabolomics for Amino Acid Profiling

Targeted metabolomics focuses on the measurement of a predefined group of metabolites, often those belonging to a specific chemical class or metabolic pathway. nih.govrsc.org Amino acid profiling is a common application of targeted metabolomics, used to investigate diseases such as diabetes, cardiovascular disorders, and cancer. nih.govresearchgate.netnih.gov

In these platforms, L-Homoarginine-13C7,15N4 serves as the dedicated internal standard for the quantification of endogenous L-homoarginine. nih.govisotope.com The methodology allows researchers to develop a detailed picture of amino acid fluctuations. For instance, targeted analysis of the L-arginine/nitric oxide pathway has been used to study its dysregulation in dementia and cardiovascular disease, with stable isotope-labeled standards being essential for achieving the required analytical precision. nih.govnih.gov The ability to accurately profile these amino acids helps in identifying potential biomarkers and understanding disease mechanisms. rsc.orgresearchgate.net

Quantitative Amino Acid and Biogenic Amine Metabolic Profiling

Expanding beyond just amino acids, many metabolomic platforms are designed for the simultaneous quantitative profiling of both amino acids and biogenic amines. murdoch.edu.aumdpi.com These two classes of molecules are involved in a vast number of critical biological functions, and their concentrations are often correlated. Biogenic amines, such as histamine (B1213489) and tyramine, and amino acids are frequently analyzed together in studies related to nutrition, disease phenotyping, and food science. murdoch.edu.aumdpi.comresearchgate.net

A common strategy involves chemical derivatization of the primary and secondary amine groups present in both compound classes to enhance their chromatographic retention and detection sensitivity by mass spectrometry. murdoch.edu.au In such integrated workflows, a suite of stable isotope-labeled internal standards is employed to cover the range of analytes. L-Homoarginine-13C7,15N4 (hydrochloride) fits perfectly into this scheme as the internal standard for L-homoarginine, ensuring its accurate measurement alongside other important metabolites. medchemexpress.com A hybrid approach combining the quantitative analysis of dozens of biogenic amines and amino acids with exploratory metabolic phenotyping has been developed, demonstrating the power of using HRAM-MS instrumentation for comprehensive disease profiling. murdoch.edu.au

Table 2: Analytes in a Combined Amino Acid and Biogenic Amine Panel This interactive table lists a selection of compounds typically quantified in a targeted metabolomics panel for amino acids and biogenic amines. An appropriate stable isotope-labeled internal standard, such as L-Homoarginine-13C7,15N4, is used for each analyte where available.

| Class | Analyte |

| Amino Acids | L-Alanine |

| L-Arginine | |

| L-Asparagine | |

| L-Citrulline | |

| L-Glutamine | |

| Glycine (B1666218) | |

| L-Homoarginine | |

| L-Leucine | |

| L-Lysine | |

| L-Methionine | |

| L-Ornithine | |

| L-Phenylalanine | |

| L-Proline | |

| L-Serine | |

| L-Tyrosine | |

| L-Valine | |

| Biogenic Amines | Cadaverine |

| Ethanolamine | |

| Histamine | |

| Putrescine | |

| Taurine | |

| Tyramine |

Applications of L Homoarginine 13c7,15n4 Hydrochloride in Metabolic Research and Flux Analysis

Elucidation of L-Homoarginine Biosynthetic and Catabolic Pathways

Understanding how L-homoarginine is synthesized and broken down is fundamental to deciphering its physiological roles. The use of L-Homoarginine-13C7,15N4 and other stable isotope tracers is instrumental in confirming enzymatic functions and mapping these metabolic routes.

Research has unequivocally identified Arginine:Glycine (B1666218) Amidinotransferase (AGAT) as the primary enzyme responsible for L-homoarginine biosynthesis in both humans and mice. nih.govahajournals.org AGAT catalyzes the transfer of an amidino group from a donor molecule, L-arginine, to the amino group of L-lysine, resulting in the formation of L-homoarginine and L-ornithine. wikipedia.orgresearchgate.netnih.gov

Studies utilizing genetic models, such as AGAT-deficient mice (AGAT−/−), have demonstrated a direct link between the enzyme and circulating homoarginine levels. ahajournals.orgnih.gov To provide definitive evidence of this enzymatic function, cell-based experiments have been conducted. In one key approach, human embryonic kidney (HEK) cells were engineered to overexpress the AGAT enzyme; when these cells were supplied with stable isotope-labeled substrates, the production of labeled homoarginine was identified, confirming AGAT's direct role in its synthesis. ahajournals.org The use of tracers like L-Homoarginine-13C7,15N4 allows for the reverse reaction to be studied, tracking the conversion of homoarginine back to its precursors under various conditions.

Table 1: Key Enzymes in L-Homoarginine Biosynthesis

| Enzyme | Abbreviation | Primary Reaction | Substrates | Products | Location |

| Arginine:Glycine Amidinotransferase | AGAT | Transfers an amidino group from L-arginine to L-lysine. nih.gov | L-Arginine, L-Lysine | L-Homoarginine, L-Ornithine | Kidneys, Liver, Pancreas nih.govresearchgate.net |

| Ornithine Transcarbamoylase | OTC | Part of a multi-step pathway converting L-lysine to L-homoarginine via homocitrulline. researchgate.net | L-Lysine, Carbamoyl Phosphate | Homocitrulline (intermediate) | Mitochondria (Liver, Intestine) nih.gov |

Analysis of Ornithine Transcarbamoylase (OTC) Activity in Homoarginine Formation

While AGAT is the principal enzyme for homoarginine synthesis, an alternative pathway involving enzymes of the urea (B33335) cycle has been proposed. nih.govnih.gov This secondary route involves Ornithine Transcarbamoylase (OTC), an enzyme primarily located in the mitochondria of liver and intestinal cells. nih.govwikipedia.org In this pathway, OTC is thought to catalyze the conversion of L-lysine into homocitrulline, which is subsequently converted through further steps into L-homoarginine. researchgate.net

The contribution of the OTC pathway to the body's total homoarginine pool is a subject of ongoing investigation. researchgate.net Stable isotope tracers are essential for dissecting the relative importance of this pathway. By administering an isotopically labeled precursor like ¹³C,¹⁵N-lysine to cellular or animal models and tracking the appearance of labeled homocitrulline and subsequently labeled L-homoarginine, researchers can quantify the metabolic flux through the OTC-dependent route. Conversely, using L-Homoarginine-13C7,15N4 allows scientists to trace its catabolism and potential reverse conversion through these same enzymatic steps, providing a more complete picture of the metabolic network.

L-homoarginine and L-arginine metabolism are intricately linked. nih.gov L-homoarginine is a structural homolog of L-arginine, differing by only a single methylene (B1212753) group in its carbon chain. nih.gov This structural similarity allows it to interact with several of the same enzymes. mdpi.com

The synthesis of L-homoarginine by AGAT directly consumes L-arginine. nih.gov Furthermore, L-homoarginine can act as an alternative substrate for nitric oxide synthase (NOS), the enzyme that famously converts L-arginine to nitric oxide (NO), a critical signaling molecule. nih.govnih.gov It can also be broken down by the enzyme arginase back into L-lysine and urea. nih.gov These shared pathways create a complex web of interactions where the concentration of one amino acid can influence the metabolism of the other.

Isotopically labeled tracers are indispensable for mapping these interconversions. For instance, administering L-Homoarginine-13C7,15N4 and monitoring the isotopic enrichment of L-lysine in plasma or tissues can quantify the rate of its catabolism by arginase. nih.gov Such tracer studies have been conducted in rats, revealing a close and specific association between plasma concentrations of L-homoarginine and L-lysine, suggesting they are mutual metabolites. nih.gov

Stable Isotope Tracer Studies for Metabolic Flux Assessment

Metabolic flux analysis (MFA) is a technique used to measure the rates of reactions in a metabolic network. nih.gov Stable isotope tracers like L-Homoarginine-13C7,15N4 are the cornerstone of MFA, providing a dynamic view of metabolism that goes beyond static measurements of metabolite concentrations. nih.govfrontiersin.org

In vitro studies using cellular models are fundamental for investigating metabolic pathways in a controlled environment. nih.gov A widely used method is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in a medium containing heavy isotope-labeled amino acids. isotope.comsigmaaldrich.com

To study homoarginine metabolism, L-Homoarginine-13C7,15N4 can be added to the culture medium of specific cell lines, such as liver cells (e.g., HepG2) or muscle cells (e.g., C2C12 myoblasts). researchgate.netspbu.ru After a period of incubation, the cells and medium are analyzed using mass spectrometry. This allows researchers to track the labeled carbon and nitrogen atoms as they are incorporated into downstream metabolites. For example, a study using labeled homoarginine in HepG2 cells that overexpressed the enzyme AGXT2 successfully identified and detected the labeled catabolic product 6-guanidino-2-oxocaproic acid (GOCA) in the culture medium. researchgate.net This approach provides direct, quantitative evidence of specific metabolic conversions.

Table 2: Example of an In Vitro Tracer Experiment

| Parameter | Description |

| Cellular Model | HepG2 cells (human liver cell line) engineered to overexpress AGXT2 enzyme. researchgate.net |

| Isotopic Tracer | Labeled L-homoarginine (e.g., L-Homoarginine-13C7,15N4) added to the culture medium. researchgate.net |

| Objective | To demonstrate and quantify the catabolism of L-homoarginine via the AGXT2 pathway. researchgate.net |

| Measurement | Detection and quantification of labeled 6-guanidino-2-oxocaproic acid (GOCA) in the medium using mass spectrometry. researchgate.net |

| Finding | The appearance of labeled GOCA confirms that AGXT2 metabolizes L-homoarginine. researchgate.net |

In Vivo Tracer Applications in Animal Models for Dynamic Metabolic Investigations

While cell culture models are invaluable, in vivo tracer studies in animal models are essential for understanding metabolism within the complex context of a whole organism. nih.govnih.gov These studies account for the interplay between different organs and systemic regulation.

In a typical experiment, an animal model, such as a mouse or rat, is administered L-Homoarginine-13C7,15N4. researchgate.netnih.gov Blood, urine, and tissue samples can then be collected over time to track the distribution and fate of the labeled compound. nih.gov For example, researchers have injected labeled homoarginine into wild-type mice and subsequently detected the labeled metabolite GOCA in their plasma. researchgate.net This in vivo result confirmed that the transamination of homoarginine by the AGXT2 enzyme is a relevant metabolic pathway in a living system. researchgate.net These dynamic investigations are crucial for understanding how factors like diet or disease state can impact the whole-body synthesis and catabolism of L-homoarginine. nih.gov

Assessment of Nitrogen Metabolism and Guanidino Compound Turnover

The use of stable isotope-labeled compounds has become an indispensable tool in metabolic research, allowing for the precise tracing of metabolic pathways without the safety concerns associated with radioactive isotopes. chempep.com L-Homoarginine-13C7,15N4 (hydrochloride), a heavily labeled analog of the endogenous amino acid L-homoarginine, serves as a powerful tracer for investigating the complex dynamics of nitrogen metabolism and the turnover of related guanidino compounds. isotope.comisotope.com Its structure, which contains seven 13C atoms and four 15N atoms, allows for unambiguous detection and quantification by mass spectrometry, providing high sensitivity and accuracy in flux analysis studies. chempep.commedchemexpress.com

Tracking Nitrogen Flow in Urea Cycle-Related Pathways

The urea cycle is a critical metabolic pathway for the detoxification of ammonia (B1221849) and the synthesis of key amino acids. nih.govembopress.org Stable isotopes have revolutionized the study of this cycle, enabling researchers to measure ureagenesis rates in vivo and assess the efficacy of therapeutic interventions for urea cycle disorders. nih.govunito.it L-homoarginine, as a close structural analog of L-arginine, intersects with these pathways. nih.gov While not a direct intermediate of the main cycle, its metabolism is linked to urea cycle components, and it can be acted upon by some of the same enzymes. nih.gov

By introducing L-Homoarginine-13C7,15N4 into a biological system, researchers can trace the fate of the labeled nitrogen and carbon atoms. This stable isotope tracer acts as an internal standard for quantifying the concentrations of related amino acids in biological samples, such as blood serum, using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The incorporation of the heavy isotopes (¹³C and ¹⁵N) allows its metabolic products to be distinguished from their naturally abundant, unlabeled counterparts. This enables the precise measurement of flux and the identification of alterations in nitrogen flow that may be associated with pathological conditions. nih.govnih.gov For instance, studies have highlighted that lower levels of urea cycle amino acids are associated with conditions like coronary artery disease, underscoring the importance of accurately profiling these pathways. nih.gov

The use of tracers like L-Homoarginine-13C7,15N4 allows for detailed investigation into the activity of enzymes and transporters involved in amino acid metabolism, providing insights into the inter-organ axis, such as the intestinal-renal axis in arginine synthesis. researchgate.net

Table 1: Key Metabolites and Enzymes in Urea Cycle-Related Pathways Traceable with Isotope Labeling This table outlines major components of the urea cycle and related amino acid metabolism that can be studied using stable isotope tracers. The labeled atoms from L-Homoarginine-13C7,15N4 can be tracked as it or its metabolites interact with this pathway.

| Metabolite / Enzyme | Role in Pathway | Relevance to Isotope Tracing |

|---|---|---|

| Arginine | Direct precursor to Urea and Ornithine. embopress.org | L-Homoarginine is an analog; its labeled backbone can be compared against arginine metabolism. |

| Ornithine | A key intermediate within the urea cycle. nih.gov | Can be produced from arginine; tracing nitrogen flow helps quantify cycle activity. |

| Citrulline | Synthesized from Ornithine and Carbamoyl Phosphate. nih.govresearchgate.net | Its production rate is a measure of flux through the early stages of the cycle. |

| Homoarginine | Analog of arginine; substrate for arginase and nitric oxide synthase (NOS). nih.gov | The labeled tracer itself, used to follow nitrogen and carbon fate. |

| Arginase (ARG) | Enzyme that hydrolyzes Arginine to Urea and Ornithine. unito.it | Homoarginine is also a substrate, allowing for investigation of arginase activity and competitive inhibition. nih.gov |

| Arginine:glycine amidinotransferase (AGAT) | Enzyme that synthesizes homoarginine from lysine (B10760008) and arginine. nih.govbevital.no | Allows for studying the endogenous synthesis pathway of homoarginine. |

Investigating Guanidine (B92328) Production from Homoarginine

Guanidino compounds are a class of metabolites derived from arginine and other amino acids. nih.gov The production of the simple compound guanidine from L-homoarginine has been identified as a significant metabolic pathway, particularly in plants. nih.govnih.gov Research has shown that a specific class of enzymes, Fe²⁺- and 2-oxoglutarate-dependent dioxygenases (2-ODD-C23), catalyze the hydroxylation of L-homoarginine at the C6 position. This intermediate, 6-hydroxyhomoarginine, spontaneously decays to yield guanidine and 2-aminoadipate-6-semialdehyde. nih.govelifesciences.org

The use of L-Homoarginine-13C7,15N4 is an ideal method for unequivocally tracing this pathway in various biological systems. The four ¹⁵N atoms are located in the guanidino group of the tracer molecule. isotope.com Upon enzymatic conversion, this heavily labeled guanidino group would be released as a ¹⁵N₄-labeled guanidine molecule. Using high-resolution mass spectrometry, researchers can specifically detect this labeled product, confirming the metabolic link between homoarginine and guanidine and allowing for precise quantification of the production rate. This approach eliminates ambiguity, as the mass of the labeled product is significantly different from that of endogenous, unlabeled guanidine.

Studies in Arabidopsis thaliana have characterized several enzyme isoforms with varying affinities for homoarginine, demonstrating that this is a conserved and active metabolic process. nih.govnih.gov Applying a tracer like L-Homoarginine-13C7,15N4 in such studies would provide definitive evidence of the pathway's activity in vivo and allow for the exploration of its physiological significance.

Table 2: Research Findings on Guanidine Production from Homoarginine by Plant 2-ODD-C23 Enzymes This table summarizes kinetic data for Arabidopsis thaliana enzymes that catalyze the conversion of homoarginine to guanidine, as identified in foundational research studies. elifesciences.org A tracer like L-Homoarginine-13C7,15N4 would be used to validate and quantify this activity in vivo.

| Enzyme (Arabidopsis thaliana) | KM for Homoarginine (mM) | Specific Activity (Amax) (nmol s-1 mg-1) | Key Finding |

|---|---|---|---|

| At3g50210 | 0.78 ± 0.15 | 21 ± 1.7 | Highest affinity and specific activity among the tested isoforms. elifesciences.org |

| Din11 (At3g49640) | 1.9 ± 0.3 | 13.4 ± 3.2 | Also accepts arginine as a substrate, unlike other isoforms. nih.govelifesciences.org |

| At3g49630 | 4.6 ± 0.2 | 5.6 ± 1.2 | Lowest activity of the three paralogs. elifesciences.org |

Role of L Homoarginine 13c7,15n4 Hydrochloride in Mechanistic Biochemical Investigations

Studies on Enzyme Kinetics and Substrate Specificity

The structural similarity of L-homoarginine to L-arginine, a key substrate for multiple enzymes, has prompted extensive investigation into its role as both a substrate and an inhibitor in critical enzymatic pathways.

L-homoarginine is recognized as a substrate for nitric oxide synthase (NOS), the enzyme family responsible for producing the signaling molecule nitric oxide (NO) from L-arginine. wikipedia.orgwikipedia.orgdroracle.ai However, it is generally a less potent substrate than L-arginine. researchgate.net Studies have examined its interaction with the three main NOS isoforms: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). wikipedia.org

Research shows that L-homoarginine can replace L-arginine as a substrate for the constitutive NOS in endothelial cells (eNOS) and for a Ca(2+)-independent form of iNOS in J774.2 monocyte/macrophages. nih.gov Detailed kinetic comparisons have been performed on purified recombinant neuronal (NOS I) and macrophage (NOS II) enzymes. nih.gov These studies revealed that while homoarginine is oxidized by both isoforms to produce NO and homo-L-citrulline, its catalytic efficiency is markedly lower than that of L-arginine. nih.gov The reduced efficiency appears to stem from the initial N-hydroxylation step of the reaction. nih.gov Furthermore, using L-homoarginine as a substrate leads to a higher consumption of the cofactor NADPH per mole of NO formed compared to when L-arginine is the substrate. nih.gov

One study demonstrated that L-homoarginine was a less effective substrate for all three NOS isoforms, reducing the NO-producing activity of eNOS to 32.3%, iNOS to 49.6%, and nNOS to 65.0% compared to L-arginine. researchgate.net

Table 1: Research Findings on L-Homoarginine as a NOS Substrate

| NOS Isoform | Finding | Reference |

| eNOS (endothelial) | Can utilize L-homoarginine as a substrate, but with lower NO production compared to L-arginine. | researchgate.netnih.gov |

| nNOS (neuronal) | Can utilize L-homoarginine as a substrate, but with lower NO production compared to L-arginine. | researchgate.netnih.gov |

| iNOS (inducible) | Can utilize L-homoarginine as a substrate, but with lower NO production compared to L-arginine. | researchgate.netnih.govnih.gov |

Arginase is an enzyme that competes with NOS for the common substrate L-arginine, hydrolyzing it to L-ornithine and urea (B33335). nih.govresearchgate.net L-homoarginine has been investigated as an inhibitor of the two human arginase isoforms, arginase 1 and arginase 2. nih.gov

Kinetic studies have characterized L-homoarginine as an inhibitor of both isoforms. nih.gov It was found to inhibit arginase 1 with an IC50 value of 8.14 ± 0.52 mM and a Ki value of 6.1 ± 0.50 mM. nih.gov It demonstrated stronger inhibition against arginase 2, with an IC50 of 2.52 ± 0.01 mM and a Ki of 1.73 ± 0.10 mM. nih.gov However, other research has described its inhibitory effect on isolated arginase as slight. nih.gov

Despite this inhibitory potential in vitro, its physiological significance is debated. nih.gov At typical physiological concentrations of L-homoarginine (1-10 µM), both arginase isoforms retained over 90% of their activity, suggesting that arginase inhibition is unlikely to be a primary mechanism behind the biological effects of L-homoarginine in the body. nih.govresearchgate.net

Table 2: Inhibitory Constants of L-Homoarginine on Human Arginase Isoforms

| Arginase Isoform | IC50 (mM) | Ki (mM) | Reference |

| Arginase 1 | 8.14 ± 0.52 | 6.1 ± 0.50 | nih.gov |

| Arginase 2 | 2.52 ± 0.01 | 1.73 ± 0.10 | nih.gov |

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine to the guanidino nitrogen atoms of arginine residues within proteins. researchgate.netmdpi.com This post-translational modification plays a critical role in numerous cellular processes, including gene regulation, signal transduction, DNA repair, and RNA splicing. researchgate.netnih.govmdpi.com PRMTs are classified into different types based on the type of methylated arginine they produce (asymmetric dimethylarginine, symmetric dimethylarginine, or monomethylarginine). nih.gov Given that the primary substrate for these enzymes is protein-incorporated arginine, direct interactions with the free amino acid L-homoarginine are not a central focus of PRMT research. Current literature primarily details the methylation of arginine residues and the subsequent biological effects, with less information available on the specific interactions or potential substrate/inhibitor capacity of L-homoarginine with PRMTs. mdpi.comnih.gov

Probing Cellular and Molecular Mechanisms in Model Systems

The use of isotopically labeled L-homoarginine facilitates studies into how the compound moves into cells and affects cellular processes, providing insight into its broader biological roles.

As a cationic amino acid, L-homoarginine requires protein transporters to cross cell membranes. nih.govnih.gov Research has identified that its cellular uptake is mediated by the cationic amino acid transporters (CATs), specifically CAT1 (SLC7A1), CAT2A (SLC7A2A), and CAT2B (SLC7A2B). nih.govnih.gov

Studies using human embryonic kidney (HEK293) cells that overexpressed these transporters demonstrated significant uptake of L-homoarginine. nih.govnih.gov The transport kinetics were determined for CAT1 and CAT2B, showing different affinities for L-homoarginine. nih.gov Saturation of L-homoarginine uptake by CAT2A could not be reached in the experimental setup. nih.govnih.gov The transport of L-homoarginine through these systems can be inhibited by the natural substrate L-arginine and by asymmetric dimethylarginine (ADMA). nih.govnih.gov The inhibition of CAT1-mediated L-homoarginine uptake by L-arginine occurs at physiological concentrations, highlighting a potential for competitive interaction in vivo. nih.gov

Table 3: Kinetic Parameters of L-Homoarginine Transport by Cationic Amino Acid Transporters (CATs)

| Transporter | Apparent Kм (µM) | Finding | Reference |

| CAT1 (SLC7A1) | 175 ± 7 | Significant transporter of L-homoarginine. | nih.govnih.gov |

| CAT2A (SLC7A2A) | Not determined | Mediates L-homoarginine uptake, but did not reach saturation. | nih.govnih.gov |

| CAT2B (SLC7A2B) | 523 ± 35 | Significant transporter of L-homoarginine. | nih.govnih.gov |

L-homoarginine has been shown to influence specific cellular behaviors, most notably cell proliferation. In a study using a murine osteosarcoma cell line, L-homoarginine at a concentration of 44.5 mM inhibited the uptake of [3H]thymidine, a marker of DNA synthesis and cell proliferation. nih.gov This inhibitory effect persisted even after the compound was removed from the culture medium. nih.gov In long-term cultures, a lower concentration of 22.3 mM L-homoarginine was sufficient to inhibit the proliferation of these cancer cells. nih.gov Electron microscopy of the treated cells revealed a marked increase in lysosomal granules, suggesting an alteration in cellular degradation pathways. nih.gov

While L-homoarginine clearly impacts cell proliferation in certain models, research directly linking it to the modulation of actin cytoskeleton organization is less defined in the available scientific literature. The actin cytoskeleton is fundamental to cell shape, motility, and division, and while compounds affecting proliferation can indirectly influence it, direct mechanistic studies on L-homoarginine's effect on actin organization are not extensively documented. nih.gov

Exploring its Role in Non-Proteinogenic Amino Acid Incorporation into Specialized Proteins

The stable isotope-labeled compound L-Homoarginine-13C7,15N4 (hydrochloride) serves as a crucial tool in mass spectrometry-based investigations to unambiguously identify and quantify the incorporation of the non-proteinogenic amino acid L-homoarginine into proteins. Research has demonstrated the feasibility of reassigning sense codons to incorporate non-canonical amino acids like L-homoarginine into proteins in organisms such as Escherichia coli.

In one such study, the AGG sense codon, which typically codes for arginine, was reassigned to L-homoarginine. researchgate.net This was achieved by introducing an engineered variant of an archaeal pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA. researchgate.net The successful incorporation of L-homoarginine at the AGG codon was confirmed by MALDI-TOF mass spectrometry analysis of a tag peptide from the expressed SUMO protein. The analysis detected a peptide with a mass corresponding to the L-homoarginine-containing peptide, alongside the arginine-containing peptide. researchgate.net Further confirmation was obtained through MS/MS analysis of the peptide fragment. researchgate.net The use of a stable isotope-labeled internal standard, such as L-Homoarginine-13C7,15N4, is critical in such experiments for accurate quantification of the extent of incorporation versus the native amino acid.

This ability to incorporate L-homoarginine into proteins opens up possibilities for creating novel proteins with specialized functions, as the unique properties of this non-proteinogenic amino acid can confer new catalytic or structural characteristics.

Research on Physiological Significance in Model Systems

L-Homoarginine-13C7,15N4 (hydrochloride) is an indispensable internal standard for the precise quantification of L-homoarginine in biological samples, facilitating research into its physiological significance in various model systems. nih.govmdpi.com L-homoarginine, a non-proteinogenic amino acid, is recognized as an important molecule in several physiological and pathological processes. nih.gov

Exploring Metabolic and Enzymatic Roles in Specific Organs (e.g., kidney, liver, brain)

The metabolism and enzymatic roles of L-homoarginine are organ-specific, with the kidney, liver, and brain being key sites of its synthesis and activity. nih.govnih.gov The use of stable isotope-labeled compounds in metabolic studies allows for the tracing and quantification of metabolic pathways.

Kidney: The kidneys are a primary site of L-homoarginine synthesis. nih.gov Studies in rat models have shown that the kidneys play a major metabolic role for L-homoarginine. nih.gov L-arginine:glycine (B1666218) amidinotransferase (AGAT), the enzyme responsible for the first step in creatine (B1669601) synthesis, also catalyzes the formation of L-homoarginine from L-arginine and lysine (B10760008). nih.govnih.gov

Liver: The liver is another significant site of L-homoarginine synthesis. nih.govnih.gov It is also involved in the catabolism of L-homoarginine. Research has shown that L-homoarginine can be hydrolyzed by arginase in the liver to produce urea and lysine, although at a much lower rate than arginine. nih.gov Furthermore, alanine:glyoxylate aminotransferase 2 (AGXT2), an enzyme primarily found in the liver and kidney, has been identified as a key enzyme in L-homoarginine catabolism, converting it to 6-guanidino-2-oxocaproic acid (GOCA). nih.gov

Brain: L-homoarginine is present in the mammalian brain, where it is believed to be both locally synthesized and taken up from the periphery via cationic amino acid transporters. nih.gov The enzymes involved in its synthesis in the brain are thought to be L-arginine:glycine amidinotransferase and ornithine transcarbamylase. nih.gov Both excesses and deficiencies of L-homoarginine are considered potentially harmful to the central nervous system. nih.gov

The following table summarizes the key metabolic pathways and enzymes related to L-homoarginine in these organs:

| Organ | Key Metabolic Pathways & Enzymes | Research Findings |

| Kidney | Synthesis: L-arginine:glycine amidinotransferase (AGAT) | Primary site of L-homoarginine synthesis. nih.gov Plays a major metabolic role in handling pharmacological doses of L-homoarginine in rats. nih.gov |

| Liver | Synthesis: L-arginine:glycine amidinotransferase (AGAT) Catabolism: Arginase, Alanine:glyoxylate aminotransferase 2 (AGXT2) | Synthesizes L-homoarginine. nih.govnih.gov Catabolizes L-homoarginine to urea and lysine (arginase) and to 6-guanidino-2-oxocaproic acid (AGXT2). nih.govnih.gov |

| Brain | Synthesis: L-arginine:glycine amidinotransferase, Ornithine transcarbamylase Transport: Cationic amino acid transporters | Local synthesis and uptake from circulation contribute to brain L-homoarginine levels. nih.gov Imbalances are potentially neurotoxic. nih.gov |

Investigating its Presence and Metabolic Fate in Diverse Organisms (e.g., marine sponges, plants)

Research into the presence and metabolic fate of L-homoarginine extends to a variety of organisms, revealing its diverse roles in different biological systems.

Marine Sponges: Studies on marine sponges have revealed a high and variable abundance of L-homoarginine, which can even surpass the concentration of the proteinogenic amino acid arginine. acs.orgnih.gov Using stable isotope dilution mass spectrometry, it has been determined that the L-isomer of homoarginine is exclusively present in these organisms. acs.orgnih.gov It is hypothesized that L-homoarginine may serve as a precursor for the biosynthesis of certain natural products, such as pyrrole-imidazole and bromotyrosine alkaloids. acs.orgnih.gov Both L-arginine and L-homoarginine are substrates for nitric oxide synthase in these organisms, suggesting a role in their physiology and development. acs.orgnih.gov

The following table details the findings regarding L-homoarginine in marine sponges:

| Organism | Key Findings | Potential Roles |

| Marine Sponges | High and variable concentrations of L-homoarginine, often exceeding arginine levels. acs.orgnih.gov Exclusively the L-isomer is present. acs.orgnih.gov | Precursor for the biosynthesis of alkaloids. acs.orgnih.gov Substrate for nitric oxide production. acs.orgnih.gov |

Plants: While the provided search results focus heavily on animal and marine organisms, the presence and metabolism of L-homoarginine in plants, such as in the seeds of Lathyrus sativus (grass pea), is also an area of study, though less detailed in the context of this specific labeled compound.

Emerging Research Directions and Methodological Innovations

Development of Hyphenated Analytical Platforms for Enhanced Resolution and Sensitivity

The accurate quantification of L-homoarginine and its metabolites in complex biological matrices necessitates highly sensitive and specific analytical methods. Hyphenated analytical platforms, which couple separation techniques with mass spectrometry, are at the forefront of this research. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) are pivotal. nih.govnih.gov

Stable isotope dilution assays using labeled internal standards like L-Homoarginine-13C7,15N4 are the gold standard for quantification. nih.govyoutube.com In this approach, a known amount of the heavy isotope-labeled compound is added to a biological sample. nih.gov Because the labeled standard is chemically identical to the endogenous (unlabeled) analyte, it experiences the same extraction inefficiencies and matrix effects during sample preparation and analysis. youtube.comyoutube.com The ratio of the mass spectrometer signal from the endogenous analyte to the labeled internal standard allows for precise and accurate quantification, correcting for any sample loss. youtube.com

For instance, a robust LC-MS/MS method has been developed for determining L-homoarginine in human plasma. nih.gov This method uses L-[13C6]-Homoarginine as an internal standard and achieves a high sample throughput with an analysis time of just 4 minutes per sample. nih.gov The specificity is ensured by monitoring unique mass transitions for both the analyte and the standard. nih.gov Similarly, GC-MS/MS protocols have been established for the comprehensive measurement of L-homoarginine, L-arginine, and their metabolites in various biological samples, including plasma, urine, and sputum. nih.gov These methods involve chemical derivatization to make the amino acids volatile for gas chromatography, followed by highly specific detection using selected reaction monitoring. nih.gov

The development of these hyphenated techniques provides the high resolution and sensitivity required to measure low physiological concentrations of metabolites accurately. nih.gov The limit of detection for L-homoarginine using a high-performance liquid chromatography (HPLC) method with precolumn derivatization was reported to be 188 femtomoles. nih.gov

Q & A

Basic Research Questions

Q. How is L-Homoarginine- hydrochloride synthesized, and what methods ensure isotopic purity?

- Methodological Answer : The synthesis involves incorporating and isotopes into the homoarginine backbone via precursor-directed biosynthesis or chemical synthesis. Isotopic purity (≥98%) is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm enrichment levels and positional labeling accuracy. For example, - and -labeled arginine derivatives are synthesized under controlled conditions to avoid isotopic dilution . Post-synthesis, the hydrochloride form is precipitated and purified via recrystallization, with purity assessed by HPLC coupled with isotopic ratio monitoring .

Q. What analytical techniques are recommended for confirming the structural integrity and isotopic enrichment of this compound?

- Methodological Answer : A combination of techniques is essential:

- LC-MS/MS : Quantifies isotopic enrichment and detects impurities using transitions specific to labeled fragments.

- Isotope Ratio Mass Spectrometry (IRMS) : Measures / and / ratios to ensure ≥98% isotopic purity .

- Solid-State NMR (ssNMR) : Resolves positional labeling, particularly for in carboxyl groups and in guanidine moieties, as demonstrated in protein stabilization studies .

Q. How is this compound utilized as an internal standard in quantitative metabolomics?

- Methodological Answer : It serves as a heavy isotope internal standard to correct for matrix effects and ionization efficiency variations in LC-MS workflows. For example, in oxidative stress biomarker quantification, labeled analogs (e.g., -homoarginine) are spiked into biological samples at known concentrations, enabling precise normalization against unlabeled endogenous metabolites . Calibration curves are constructed using serial dilutions, with linearity validated across physiologically relevant ranges (e.g., 0.1–100 µM) .

Advanced Research Questions

Q. What experimental design considerations are critical for metabolic flux analysis (MFA) using this isotope-labeled compound?

- Methodological Answer : Key considerations include:

- Tracer Selection : Ensure the compound’s isotopic labeling matches the metabolic pathways under study (e.g., arginine-to-nitric oxide flux).

- Pulse-Chase Timing : Optimize incubation periods to capture dynamic labeling kinetics without isotopic saturation.

- Quenching and Extraction : Use cold methanol/water (80:20) to halt metabolism and preserve labeling patterns, followed by SPE cleanup to remove interferents .

- Data Integration : Combine flux ratios from -MFA and -labeling data using software like INCA or OpenMx to model pathway fluxes .

Q. How can discrepancies in isotopic enrichment data from different analytical platforms be resolved?

- Methodological Answer : Discrepancies often arise from platform-specific biases (e.g., IRMS vs. LC-MS). To harmonize

- Cross-Validation : Analyze a subset of samples using both IRMS (for absolute isotopic ratios) and LC-MS (for compound-specific ratios).

- Standard Reference Materials (SRMs) : Use NIST-traceable /-labeled standards to calibrate instruments .

- Error Propagation Analysis : Apply statistical models (e.g., Monte Carlo simulations) to quantify uncertainty from technical variability .

Q. What are the best practices for integrating this compound into SILAC-based proteomic workflows?

- Methodological Answer : In SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture):

- Media Formulation : Replace natural arginine with L-Homoarginine- hydrochloride in SILAC media at concentrations matching cellular uptake kinetics (typically 50–100 µg/mL) .

- Proteome Extraction : Use urea-based lysis buffers (e.g., 8 M urea, 2% SDS) to ensure complete protein solubilization and isotopic label retention.

- Data Acquisition : Employ high-resolution mass spectrometers (e.g., Orbitrap Fusion) with HCD fragmentation to distinguish labeled peptides via mass shifts (e.g., +7 Da for , +4 Da for ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.